molecular formula C11H20Cl2N2 B6271369 1-(4-tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2680534-08-9

1-(4-tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6271369
CAS RN: 2680534-08-9
M. Wt: 251.2
InChI Key:
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Description

1-(4-tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride, also known as 4-t-Butylpyridine-2-ethanamine dihydrochloride (4-t-BPEDC), is a dihydrochloride salt of an amine compound. It is a white crystalline solid with a molecular weight of 191.16 g/mol and a melting point of 219-222°C. 4-t-BPEDC is a common chemical used in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. It is used as a starting material for the synthesis of other compounds and can be used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

4-t-BPEDC is used in various scientific research applications. It is used as a starting material for the synthesis of other compounds, such as drugs and other biologically active molecules. It is also used as a reagent in biochemical and physiological experiments, including enzyme kinetics, drug metabolism, and cellular signaling.

Mechanism of Action

4-t-BPEDC acts as a proton donor and is able to form hydrogen bonds with other molecules. It has been shown to interact with enzymes and other proteins, and has been used to study the mechanism of action of various drugs and biological compounds.
Biochemical and Physiological Effects
4-t-BPEDC has been used in various biochemical and physiological experiments. It has been shown to interact with enzymes and other proteins, and has been used to study the mechanism of action of various drugs and biological compounds. It has also been used to study the effects of drugs on cellular signaling pathways and to study the effects of various drugs on the metabolism of cells.

Advantages and Limitations for Lab Experiments

4-t-BPEDC is a versatile reagent that can be used in a variety of biochemical and physiological experiments. It has the advantage of being relatively stable and easy to handle, and it is relatively inexpensive. However, it is sensitive to light and heat, and should be stored in a cool, dark place.

Future Directions

In the future, 4-t-BPEDC could be used in the development of new drugs and other biologically active molecules. It could also be used to study the effects of various drugs on cellular signaling pathways, as well as to study the effects of drugs on the metabolism of cells. Additionally, it could be used to study the mechanism of action of various drugs and biological compounds. Finally, it could be used to develop new methods for the synthesis of other compounds.

Synthesis Methods

4-t-BPEDC can be synthesized by the reaction of 4-t-butylpyridine and ethanamine in the presence of hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90°C. The reaction is complete when the solution turns clear, and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride involves the reaction of 4-tert-butyl-2-bromopyridine with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-tert-butyl-2-bromopyridine", "ethylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 4-tert-butyl-2-bromopyridine is reacted with ethylamine in the presence of sodium borohydride to yield the corresponding imine.", "Step 2: The resulting imine is reduced using sodium borohydride to yield 1-(4-tert-butylpyridin-2-yl)ethan-1-amine.", "Step 3: The amine is then treated with hydrochloric acid to yield the dihydrochloride salt of the target compound.", "Step 4: The dihydrochloride salt is isolated by filtration and washed with water to yield the final product." ] }

CAS RN

2680534-08-9

Product Name

1-(4-tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.2

Purity

91

Origin of Product

United States

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